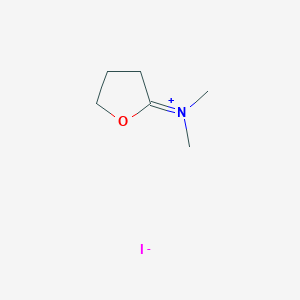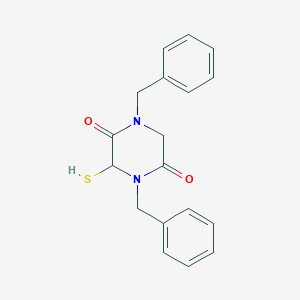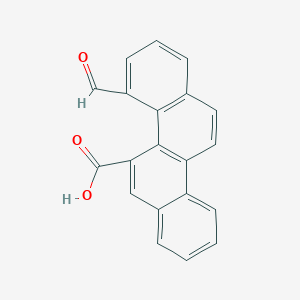
4-Formylchrysene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylchrysene-5-carboxylic acid is a metabolite derived from the biodegradation of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH).
Métodos De Preparación
4-Formylchrysene-5-carboxylic acid can be synthesized through the biodegradation of benzo[a]pyrene by specific bacterial strains. For instance, strains such as Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus have been shown to degrade benzo[a]pyrene, leading to the formation of this compound . The reaction conditions typically involve an aqueous medium with a pH of 7 and a temperature of 37°C .
Análisis De Reacciones Químicas
4-Formylchrysene-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 4,5-chrysene-dicarboxylic acid .
Aplicaciones Científicas De Investigación
4-Formylchrysene-5-carboxylic acid has several scientific research applications. In chemistry, it is used as a model compound to study the biodegradation pathways of PAHs . In biology, it serves as a marker to understand the metabolic processes of microorganisms involved in PAH degradation .
Mecanismo De Acción
The mechanism of action of 4-formylchrysene-5-carboxylic acid involves its interaction with specific enzymes and molecular pathways. During the biodegradation of benzo[a]pyrene, enzymes such as PAH dioxygenase catalyze the ring cleavage at positions C4 and C5, leading to the formation of this compound . This compound can further undergo metabolic transformations, contributing to the overall degradation of PAHs .
Comparación Con Compuestos Similares
4-Formylchrysene-5-carboxylic acid is unique compared to other similar compounds due to its specific structure and formation pathway. Similar compounds include 4,5-chrysene-dicarboxylic acid and other metabolites derived from the biodegradation of benzo[a]pyrene . These compounds share similar chemical properties but differ in their specific molecular structures and degradation pathways .
Propiedades
Número CAS |
671218-26-1 |
|---|---|
Fórmula molecular |
C20H12O3 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
4-formylchrysene-5-carboxylic acid |
InChI |
InChI=1S/C20H12O3/c21-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(20(22)23)19(16)18(12)14/h1-11H,(H,22,23) |
Clave InChI |
FLLLEZAOKXTGQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)C4=C(C=CC=C4C=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


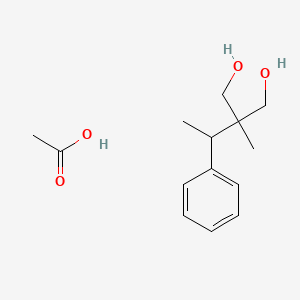


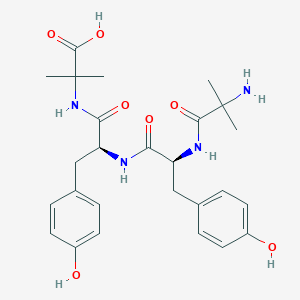
![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
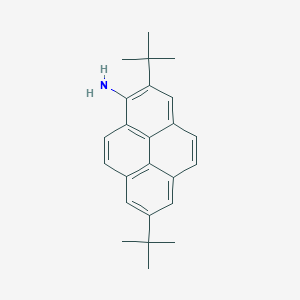
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
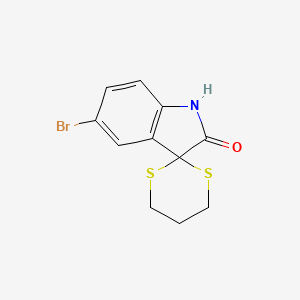
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)


